Bascopasaponin C
Vue d'ensemble
Description
Bascopasaponin C is an indigenous glycoside isolated from the herbs of Bacopa monnieri . It is a type of compound known as triterpenoids . It has been cited in many studies for its antitumor and anti-leishmanial activities .
Synthesis Analysis
Bascopasaponin C is naturally sourced from the herbs of Bacopa monnieri . The specific process of its synthesis is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Bascopasaponin C is C46H74O17 . Its molecular weight is 899.08 g/mol . The SMILES string representation of its structure is also available .Physical And Chemical Properties Analysis
Bascopasaponin C is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique
- Bacopasaponin C has shown chemical-genetic interactions in colorectal cancer models. In a Saccharomyces cerevisiae model lacking Rad1p (a homologue of human XPF), B. monnieri extracts exhibited synthetic lethal effects. These extracts promoted mutations in rad1∆ cells and disrupted vacuoles, similar to mammalian lysosomes. The absence of RAD1 sensitized yeast cells to vacuole disruption, leading to an apoptosis-like event dependent on the meta-caspase Yca1p .
- Bacopasaponin C, isolated from the Indian medicinal plant Bacopa monniera (B. brahmi), has been tested for antileishmanial properties. Researchers explored various delivery modes, including niosomes, microspheres, and nanoparticles, as alternatives to liposomes .
- Bacopasaponins (including Bacopasaponin C) were evaluated for cytotoxic efficacy in human breast cancer cell lines (MCF7 and MDA-MB-231). These compounds showed potential as anticancer agents .
- The saponins of Bacopa monniera, including Bacopasaponin C, possess anxiolytic and antioxidant effects. These properties contribute to the overall health benefits associated with B. monnieri .
- Bacosides, including Bacopasaponin C, are pharmaceutically important compounds. They have been investigated for their potential in treating disorders such as Alzheimer’s, Parkinson’s, and bronchitis .
- Bacoside production can be enhanced using biotechnological approaches. This has implications for developing therapeutic agents based on Bacopasaponin C .
Colorectal Cancer Research
Antileishmanial Properties
Cytotoxic Activity in Breast Cancer Cells
Anxiolytic and Antioxidant Effects
Treatment of Neurological Disorders
Enhancing Bacoside Production
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)14-22-17-57-46-19-45(20-58-46)23(37(46)44(22,7)55)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)61-40-36(63-38-33(53)31(51)26(16-48)60-38)35(24(49)18-56-40)62-39-34(54)32(52)30(50)25(15-47)59-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFQVMPJZHCDBS-MUUHSGPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bascopasaponin C | |
CAS RN |
178064-13-6 | |
Record name | Bascopasaponin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178064136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BASCOPASAPONIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26FG38011G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Bacopasaponin C?
A: While the exact molecular formula can vary slightly depending on the specific structure of the attached sugar moieties, research has identified Bacopasaponin C as a dammarane-type triterpenoid saponin. Advanced analytical techniques like HPLC coupled with various detectors, including evaporative light scattering detectors (ELSD) and mass spectrometry (MS), are frequently employed for precise identification and quantification of Bacopasaponin C and related saponins in plant extracts and formulations [, , ].
Q2: What spectroscopic data is available for characterizing Bacopasaponin C?
A: Structural elucidation of Bacopasaponin C often relies on a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, along with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [, ]. These techniques provide detailed insights into the compound's structure, including the arrangement of functional groups and the identity of sugar moieties.
Q3: Does Bacopasaponin C demonstrate any antitumor properties?
A: In vitro studies have shown that Bacopasaponin C, along with other bacopasaponins, exhibits cytotoxic activity against various human cancer cell lines, including lung cancer (PC9) and colon cancer (SW620) cells []. Further research is needed to elucidate the precise mechanisms underlying these antitumor activities and to evaluate their potential in vivo.
Q4: Does Bacopasaponin C influence dopamine and serotonin levels in the brain?
A: Studies investigating the effects of Bacopa monnieri extracts containing Bacopasaponin C on dopamine and serotonin turnover in mice brains have produced mixed results. While some studies suggest no significant effects on these neurotransmitters [], others point towards potential antidopaminergic and antiserotonergic effects, particularly in the context of morphine dependence []. Further research is warranted to clarify these discrepancies and to determine the specific role of Bacopasaponin C in modulating neurotransmitter systems.
Q5: Are there any specific drug delivery strategies being explored for Bacopasaponin C?
A: Research has shown that incorporating Bacopasaponin C into various delivery systems, such as niosomes, microspheres, and nanoparticles, can enhance its antileishmanial activity []. These delivery methods may offer advantages in terms of targeted delivery, improved bioavailability, and reduced toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.